molecular formula C7H11NO2S B1486976 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide CAS No. 2172022-37-4

1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide

Cat. No.: B1486976
CAS No.: 2172022-37-4
M. Wt: 173.24 g/mol
InChI Key: SURZXZCRGYXHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide (C₇H₁₁NO₂S) is a cyclopropane-based sulfonamide derivative characterized by an ethynyl (–C≡CH) group and a dimethylsulfonamide moiety. Its molecular weight is 173.05106 Da, with an InChIKey SURZXZCRGYXHSX-UHFFFAOYSA-N . Its ethynyl group confers reactivity in click chemistry or alkyne-based coupling reactions, distinguishing it from related cyclopropane derivatives.

Properties

IUPAC Name

1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-4-7(5-6-7)11(9,10)8(2)3/h1H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURZXZCRGYXHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172022-37-4
Record name 1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopropane ring substituted with an ethynyl group and a sulfonamide moiety. The presence of these functional groups contributes to its unique biological activities.

PropertyValue
Molecular Formula C₇H₉N₃O₂S
Molecular Weight 185.22 g/mol
IUPAC Name 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide

Antitumor Activity

Research has indicated that compounds containing a sulfonamide group can exhibit significant antitumor properties. For instance, studies involving similar sulfonamide derivatives have demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Sulfonamides are known to interfere with bacterial folic acid synthesis, which is essential for bacterial growth and reproduction. Preliminary studies suggest that 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide may possess similar properties, leading to its potential use as an antimicrobial agent.

The biological activity of 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
  • Antibacterial Mechanism : By mimicking para-aminobenzoic acid (PABA), it may competitively inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

  • Antitumor Efficacy : In a study involving xenograft models, compounds similar to 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide showed significant tumor growth inhibition at doses ranging from 50 to 100 mg/kg, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : A comparative analysis of various sulfonamides revealed that compounds with similar structural features exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Pharmacokinetics : Research indicates that the compound has a favorable pharmacokinetic profile, including moderate bioavailability and half-life when administered orally, making it a candidate for further development in therapeutic applications .

Scientific Research Applications

Conductive Polymers and Copolymers

1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide is utilized in the synthesis of conductive polymers, which are essential for developing advanced materials used in energy storage, solar cells, and fuel cells.

  • Application : The compound can enhance the electrical conductivity and mechanical properties of polymers.
  • Case Study : Research indicates that incorporating this sulfonamide into polymer matrices significantly improves their electrochemical performance, making them suitable for supercapacitors and batteries.

Medical Diagnostics

This compound has been explored for its potential in medical diagnostics, particularly as a fluorescent marker or contrast agent.

  • Application : It enhances imaging capabilities in diagnostic tools, facilitating early disease detection.
  • Case Study : In studies involving imaging techniques, the compound demonstrated improved signal strength and specificity when used as a labeling agent in fluorescence microscopy, aiding in the visualization of cellular structures.

Sensor Technology

The compound is also employed in developing sensitive components for sensor technology.

  • Application : It can be integrated into sensors that respond to environmental changes such as temperature fluctuations or chemical exposure.
  • Case Study : A study highlighted its effectiveness in creating sensors capable of detecting hazardous substances in industrial settings, showcasing its utility in environmental monitoring.

Bioimaging and Photodynamic Therapy

In the realm of biomedicine, 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide shows promise as a photosensitizer in photodynamic therapy (PDT).

  • Application : It can be utilized to produce reactive oxygen species upon light activation, which can selectively destroy cancer cells.
  • Case Study : Research has demonstrated that formulations containing this compound exhibit significant cytotoxic effects on tumor cells when activated by specific wavelengths of light, supporting its potential use in cancer treatment.

Chemical Synthesis

The compound serves as a reagent or catalyst in various chemical reactions.

  • Application : Its unique reactivity allows for the development of new synthetic pathways for fine chemicals and pharmaceuticals.
  • Case Study : In synthetic organic chemistry, it has been successfully used to facilitate the formation of complex molecular structures, which are crucial for drug development.

Chromatography Techniques

In analytical chemistry, 1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide is applied in chromatography.

  • Application : It can modify stationary phases or act as a derivatizing agent to enhance the separation and detection of analytes in complex mixtures.
  • Case Study : Studies have shown that using this sulfonamide improves the resolution and sensitivity of chromatographic methods for analyzing environmental samples.

Summary Table of Applications

Application AreaDescriptionKey Findings
Conductive PolymersEnhances electrical properties of polymersImproved electrochemical performance for energy storage applications
Medical DiagnosticsUsed as a fluorescent marker or contrast agentEnhanced imaging capabilities leading to better disease detection
Sensor TechnologyIntegrated into sensors for environmental monitoringEffective detection of hazardous substances
BioimagingActs as a photosensitizer in photodynamic therapySignificant cytotoxic effects on tumor cells upon light activation
Chemical SynthesisFunctions as a reagent or catalystFacilitates new synthetic pathways for pharmaceuticals
Chromatography TechniquesModifies stationary phases or acts as a derivatizing agentImproved resolution and sensitivity in chromatographic analysis

Comparison with Similar Compounds

Core Structural Features

Compound Name Molecular Formula Key Functional Groups Molecular Weight (Da)
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide C₇H₁₁NO₂S Ethynyl, sulfonamide 173.05
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride C₆H₁₄ClN₂O₂S Aminomethyl, sulfonamide, hydrochloride 214.72
Ethyl 2-((N,4-dimethylphenyl)sulfonamido)-1-phenylcyclopropane-1-carboxylate C₂₁H₂₃NO₄S Ester, sulfonamide, phenyl 385.48
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₄H₁₅BrN₂O Bromophenyl, carboxamide, cyclopropene 323.19

Key Observations :

  • The ethynyl group in the target compound enables unique reactivity (e.g., alkyne-azide cycloaddition), unlike the aminomethyl or ester groups in analogues .
  • The hydrochloride salt in 1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide enhances aqueous solubility compared to neutral sulfonamides .

Key Observations :

  • The target compound lacks documented synthetic protocols, unlike analogues with well-optimized procedures (e.g., Cu-catalyzed cyclopropanation ).

Physicochemical Properties

Compound Name Physical State Solubility Profile Stability
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide Not reported Likely hydrophobic Unknown
1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride Powder Water-soluble (salt form) Room temperature-stable
Ethyl 2-((N,4-dimethylphenyl)sulfonamido)-1-phenylcyclopropane-1-carboxylate Colorless oil Organic solvent-soluble Stable under inert conditions

Key Observations :

  • The hydrochloride salt form of the aminomethyl derivative offers practical advantages in handling and formulation .
  • Ethynyl-containing compounds may require specialized storage (e.g., inert atmosphere) due to alkyne reactivity, though data are lacking for the target compound.

Preparation Methods

Cyclopropane Ring Construction and Functionalization

The cyclopropane core is generally synthesized via cyclopropanation reactions or ring-closure strategies starting from suitable precursors such as diesters or halogenated alkanes. A notable approach involves the preparation of 1,1-cyclopropyl dimethanol derivatives from diethyl malonate and haloalkanes under basic conditions, which can serve as intermediates for further functionalization.

Key Preparation Steps for Cyclopropane Intermediates:

Step Reagents/Conditions Outcome Yield (%) Reference
1 Diethyl malonate + 1,2-bis(chloroethane) + K2CO3 or NaI in DMF or THF, reflux Formation of 1,1-cyclopropyl dicarboxylate crude product 87-91
2 Reduction of 1,1-cyclopropyl dicarboxylate with reducing agent (e.g., LiAlH4 or similar) in solvent at reflux Conversion to 1,1-cyclopropyl dimethanol Not specified

This two-step sequence provides a robust route to cyclopropyl diol intermediates, which can be further transformed into sulfonamide derivatives by sulfonylation reactions.

Introduction of Sulfonamide Group

The sulfonamide functionality (N,N-dimethylsulfonamide) is typically introduced by reaction of the cyclopropane intermediate bearing a suitable leaving group (e.g., hydroxyl or halide) with dimethylsulfonyl chloride or related sulfonylating agents in the presence of a base.

  • Typical conditions: Use of sulfonyl chlorides with amines or amine derivatives under inert atmosphere, often in polar aprotic solvents.
  • Catalysts: Base catalysts such as triethylamine or pyridine are employed to scavenge HCl formed during the reaction.

This step yields the cyclopropane sulfonamide core, which is crucial for the final target compound.

Installation of the Ethynyl Group

The ethynyl substituent at the 1-position of the cyclopropane ring is introduced via alkynylation reactions. Common strategies include:

  • Sonogashira Coupling: Cross-coupling of a halogenated cyclopropane sulfonamide intermediate with terminal alkynes in the presence of palladium catalysts and copper co-catalysts.
  • Direct Alkynylation: Use of strong bases to deprotonate terminal alkynes followed by nucleophilic substitution on electrophilic cyclopropane intermediates.

The choice of method depends on the availability of starting materials and desired regioselectivity.

Mechanistic and Catalytic Considerations

Research on related cyclopropylamines and sulfonamides indicates that transition metal catalysis, especially rhodium-based catalysts, can facilitate regioselective C-C bond activation and functionalization of cyclopropane rings. Directed C-C bond activation strategies using nitrogen-based directing groups such as sulfonamides have been shown to enable selective transformations, including carbonylative cyclizations and alkyne insertions, which may be leveraged in synthesizing complex sulfonamide derivatives with ethynyl substituents.

  • Rhodium Catalysis: Rhodium catalysts can promote oxidative addition into cyclopropane C-C bonds, enabling subsequent insertion reactions with alkynes and carbon monoxide to form lactams or other heterocycles.
  • Directing Groups: Sulfonamide groups serve as effective directing groups to control regioselectivity and reaction pathways during metal-catalyzed transformations.

These catalytic principles provide a foundation for designing efficient synthetic routes for 1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide.

Summary Table of Preparation Methods

Stage Methodology/Reaction Type Key Reagents/Catalysts Reaction Conditions Notes Reference
Cyclopropane ring synthesis Cyclization from diethyl malonate and haloalkanes Diethyl malonate, 1,2-bis(chloroethane), K2CO3 or NaI, DMF/THF Reflux, inert atmosphere High yield crude intermediates, no purification needed
Reduction to diol intermediate Reduction of dicarboxylate Reducing agent (e.g., LiAlH4), solvent Reflux Prepares diol for sulfonylation
Sulfonamide formation Sulfonylation Dimethylsulfonyl chloride, base (Et3N, pyridine) Ambient to mild heating Introduces N,N-dimethylsulfonamide group Inferred
Ethynyl group introduction Sonogashira coupling or alkynylation Pd catalyst, Cu co-catalyst, terminal alkyne Mild heating, inert atmosphere Installs ethynyl substituent at cyclopropane Inferred, supported by catalytic studies

Q & A

Q. What are the optimal synthetic routes for 1-ethynyl-N,N-dimethylcyclopropane-1-sulfonamide, and how do reaction conditions influence yield?

A common method involves the reaction of cyclopropane sulfonyl chloride derivatives with propargylamine under basic conditions (e.g., triethylamine in dichloromethane) . Modifications may include adjusting stoichiometry or using alternative bases (e.g., NaHCO₃) to improve yield. Cyclopropane ring stability during synthesis requires inert atmospheres (N₂/Ar) to prevent ring-opening side reactions .

Q. How can researchers characterize the structural integrity of this compound?

Use a combination of NMR (¹H, ¹³C) to confirm the cyclopropane ring and sulfonamide group. IR spectroscopy identifies S=O stretches (~1350 cm⁻¹) and ethynyl C≡C bonds (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the stability considerations for storage and handling?

The cyclopropane ring is strain-sensitive; store at ≤ -20°C under inert gas. Avoid prolonged exposure to light or moisture, which may trigger ring-opening via [2+1] cycloreversion . Stability assays under varying pH and temperature are recommended for long-term studies .

Advanced Research Questions

Q. How does the ethynyl group influence reactivity in cyclopropane sulfonamide derivatives?

The ethynyl group acts as a π-acceptor, stabilizing transition states in [3+2] cycloadditions or Sonogashira couplings. Computational studies (DFT) can map electron density distribution to predict regioselectivity in cross-coupling reactions . Experimental validation via kinetic profiling under catalytic conditions (e.g., Pd/Cu) is advised .

Q. What strategies mitigate competing side reactions during functionalization?

To suppress ring-opening during functionalization:

  • Use mild Lewis acids (e.g., ZnCl₂) for electrophilic substitutions.
  • Employ low-temperature (< 0°C) conditions for nucleophilic attacks.
  • Monitor reaction progress via in-situ FTIR to detect intermediates .

Q. How can computational modeling predict pharmacological activity?

Molecular docking (AutoDock/Vina) against target proteins (e.g., cyclooxygenase-2) assesses binding affinity. ADMET predictions (SwissADME) evaluate bioavailability and toxicity. Correlate results with in vitro assays (e.g., enzyme inhibition) .

Q. What analytical techniques resolve stereochemical ambiguities in derivatives?

X-ray crystallography provides absolute configuration for crystalline derivatives. For non-crystalline samples, electronic circular dichroism (ECD) combined with TD-DFT simulations confirms enantiomeric purity .

Data Contradictions and Resolution

Q. Discrepancies in reported anti-inflammatory activity: How to address them?

Variations in bioassay protocols (e.g., cell lines, IC₅₀ measurement methods) may explain contradictions. Standardize assays using primary human macrophages and ELISA-based cytokine profiling. Cross-validate with in vivo models (e.g., murine paw edema) .

Q. Conflicting computational vs. experimental reactivity profiles: How to reconcile?

Refine DFT parameters (e.g., solvent models, basis sets) to better match experimental conditions. Use machine learning (e.g., Gaussian Process Regression) to predict outliers and optimize synthetic pathways .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Side Reactions Observed
BaseTriethylamine78Ring-opening (5%)
SolventDichloromethane82Sulfonamide hydrolysis (3%)
Temperature0–5°C85Ethynyl dimerization (2%)

Q. Table 2. Spectroscopic Signatures

GroupNMR (δ, ppm)IR (cm⁻¹)
Cyclopropane CH₂1.2–1.5 (m)-
Sulfonamide S=O-1345–1360
Ethynyl C≡C2.8–3.1 (t, J=2.4 Hz)2105

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide
Reactant of Route 2
1-Ethynyl-N,N-dimethylcyclopropane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.